molecular formula C13H10N2O B13009601 2-Methyl-6-phenoxynicotinonitrile

2-Methyl-6-phenoxynicotinonitrile

Cat. No.: B13009601
M. Wt: 210.23 g/mol
InChI Key: MHHVIRRLLDBVKE-UHFFFAOYSA-N
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Description

2-Methyl-6-phenoxynicotinonitrile is a chemical compound belonging to the class of nicotinonitriles Nicotinonitriles are known for their wide range of biological and therapeutic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenoxynicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-Methyl-6-chloronicotinonitrile+PhenolBase, RefluxThis compound\text{2-Methyl-6-chloronicotinonitrile} + \text{Phenol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Methyl-6-chloronicotinonitrile+PhenolBase, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: 2-Methyl-6-phenoxynicotinamide.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-6-phenoxynicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenoxynicotinonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-chloronicotinonitrile: A precursor in the synthesis of 2-Methyl-6-phenoxynicotinonitrile.

    2-Methyl-6-phenoxynicotinamide: A reduced form of the compound.

    Phenoxynicotinonitriles: A broader class of compounds with similar structures and properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-6-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3

InChI Key

MHHVIRRLLDBVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=CC=C2)C#N

Origin of Product

United States

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